5-Hydroxy-2,4-diiodobenzoic acid
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Overview
Description
5-Hydroxy-2,4-diiodobenzoic acid is an organic compound belonging to the class of salicylic acids. These compounds are characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a benzene ring. The compound’s molecular formula is C7H4I2O3, and it has a molecular weight of 389.91 g/mol .
Preparation Methods
The synthesis of 5-Hydroxy-2,4-diiodobenzoic acid can be achieved through several methods. One common method involves the iodination of salicylic acid. In this process, salicylic acid is dissolved in glacial acetic acid, and iodine monochloride is added to the solution. The reaction mixture is then heated to around 80°C, resulting in the formation of a yellow precipitate of diiodosalicylic acid. The precipitate is filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
5-Hydroxy-2,4-diiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroxybenzoic acid.
Substitution: The iodine atoms can be substituted with other functional groups using reagents like palladium catalysts.
Common reagents used in these reactions include iodine monochloride for iodination and palladium catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Hydroxy-2,4-diiodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,4-diiodobenzoic acid involves its interaction with specific molecular targets. For example, it can bind to enzymes and receptors, modulating their activity. The compound’s hydroxyl and iodine groups play a crucial role in these interactions, influencing the compound’s overall biological effects .
Comparison with Similar Compounds
5-Hydroxy-2,4-diiodobenzoic acid can be compared with other similar compounds, such as:
2-Hydroxy-3,5-diiodobenzoic acid: Another diiodinated salicylic acid with similar chemical properties.
2,5-Diiodobenzoic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
3,5-Diiodosalicylic acid: Similar structure but with different substitution patterns on the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-2,4-diiodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTOXYLOLSXXGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)I)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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